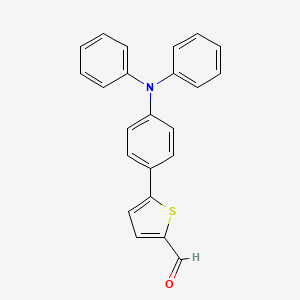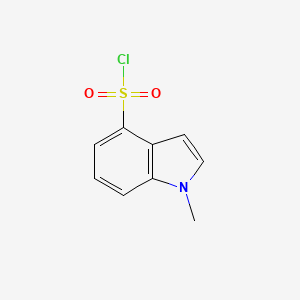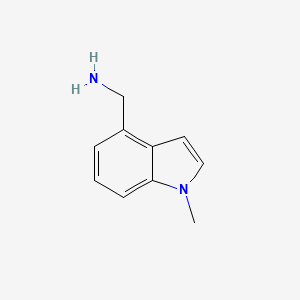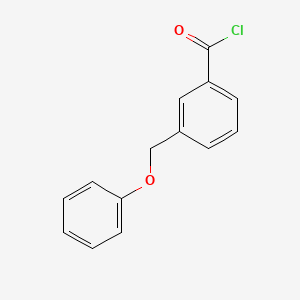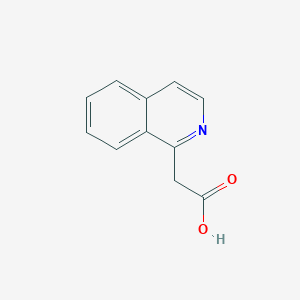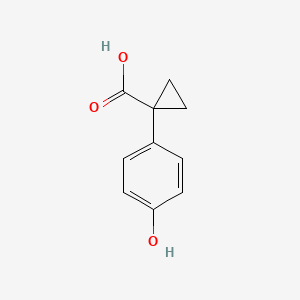
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid
概要
説明
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 869970-25-2 . It has a molecular weight of 178.19 . The IUPAC name for this compound is 1-(4-hydroxyphenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is 1S/C10H10O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is a solid at room temperature . . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Chemical Properties
Ethylene Biosynthesis : A study by Pirrung, Dunlap, and Trinks (1989) explored the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of a precursor to the plant growth hormone ethylene. This compound is used in affinity purification techniques and in generating antibodies, demonstrating its importance in plant biochemistry research (Pirrung, Dunlap, & Trinks, 1989).
Crystal Structure Analysis : The work of Korp, Bernal, and Fuchs (1983) on the structure of similar cyclopropanecarboxylic acids provides insights into the conformation and crystal structure of these compounds. Such research is crucial for understanding the physical and chemical properties of cyclopropanecarboxylic acid derivatives (Korp, Bernal, & Fuchs, 1983).
Biological and Pharmacological Research
Antidepressant Potential : Bonnaud et al. (1987) synthesized derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid and evaluated them as potential antidepressants. This highlights the compound's relevance in the development of new pharmaceuticals (Bonnaud et al., 1987).
Bioactivity in Agricultural Applications : Tian, Song, Wang, and Liu (2009) studied N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, using cyclopropanecarboxylic acid as a leading compound. This research demonstrates the compound's potential in developing herbicides and fungicides (Tian et al., 2009).
Enzyme Inhibition Studies : Dourtoglou and Koussissi (2000) found that derivatives of cyclopropanecarboxylic acid, such as cyclopropane-1,1-dicarboxylic acid, inhibit apple 1-aminocyclopropane-1-carboxylic acid oxidase. This reveals the compound's utility in studying enzyme mechanisms (Dourtoglou & Koussissi, 2000).
Polymer and Material Science
- Oligomerization Studies : Pang, Ritter, and Tabatabai (2003) used a derivative of 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate in oligomerization experiments. This research is pertinent to polymer chemistry, demonstrating the compound's role in developing new materials (Pang, Ritter, & Tabatabai, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJUDIMUFFNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626323 | |
| Record name | 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid | |
CAS RN |
869970-25-2 | |
| Record name | 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


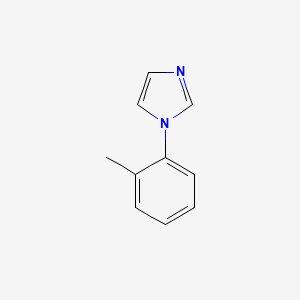
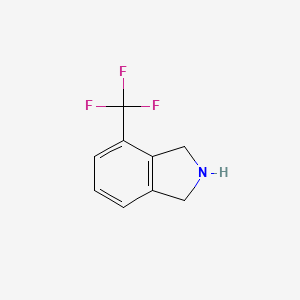
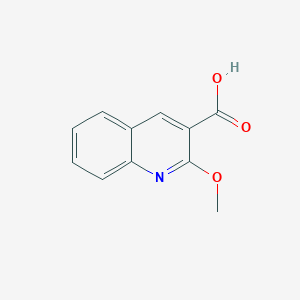
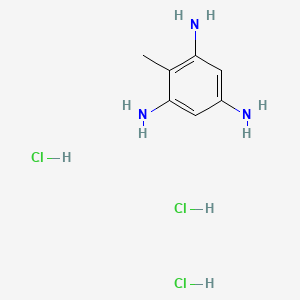
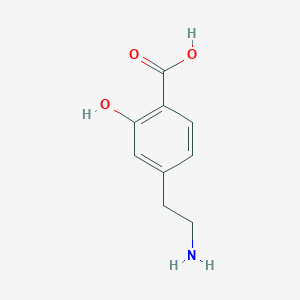
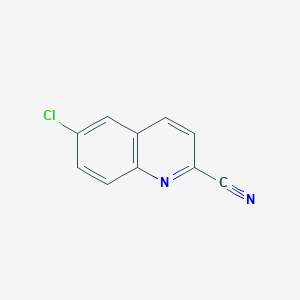
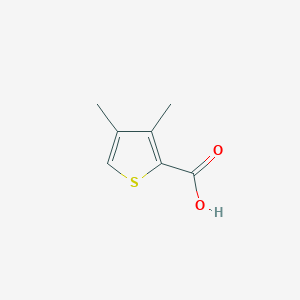
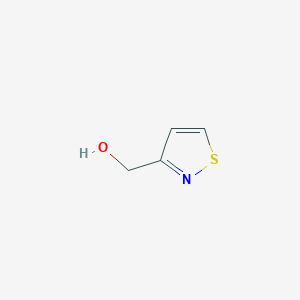
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
